![molecular formula C26H29N3O6 B2723363 N-(3,4-dimethoxyphenethyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide CAS No. 872857-00-6](/img/structure/B2723363.png)
N-(3,4-dimethoxyphenethyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide
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Overview
Description
N-(3,4-dimethoxyphenethyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C26H29N3O6 and its molecular weight is 479.533. The purity is usually 95%.
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Scientific Research Applications
Antifungal Agents : Research has identified derivatives similar to N-(3,4-dimethoxyphenethyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide as potent antifungal agents. These derivatives demonstrate significant fungicidal activity against Candida species and show promise in broad antifungal applications, including efficacy against molds and dermatophytes, with in vivo efficacy demonstrated in murine models of systemic Candida albicans infection, highlighting their potential in addressing fungal infections (Bardiot et al., 2015).
Neurokinin-1 Receptor Antagonists : Compounds related to this compound have been explored for their potential as neurokinin-1 receptor antagonists. These compounds show high affinity and selectivity, making them suitable for clinical applications in treating conditions such as depression and emesis, with demonstrated efficacy in preclinical tests (Harrison et al., 2001).
Antimicrobial Activity : A series of compounds structurally related to this compound have been synthesized and evaluated for antimicrobial activity. These compounds demonstrate effectiveness against a range of microbial species, suggesting potential applications in developing new antimicrobial agents (Gul et al., 2017).
Heterocyclic Compound Synthesis : Research has focused on the synthesis of heterocyclic compounds using derivatives of this compound. These studies have led to novel methods for creating indole derivatives through intramolecular nucleophilic aromatic substitution, contributing to the field of organic synthesis and the development of new pharmaceuticals (Kametani et al., 1981).
Mechanism of Action
Target of action
The compound contains an indole nucleus, which is found in many important synthetic drug molecules and binds with high affinity to multiple receptors .
Mode of action
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific mode of action of this compound would depend on its specific structure and the target it interacts with.
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. Indole derivatives can affect a wide range of biochemical pathways due to their diverse biological activities .
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O6/c1-33-22-8-7-18(15-23(22)34-2)9-10-27-26(32)25(31)20-16-29(21-6-4-3-5-19(20)21)17-24(30)28-11-13-35-14-12-28/h3-8,15-16H,9-14,17H2,1-2H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPAGKNNHLKVEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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